3,4-Dichloropyridazine

Description

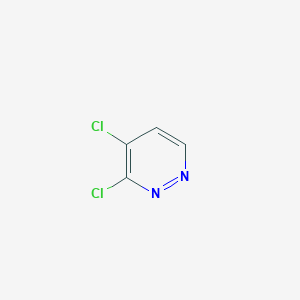

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-8-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADVVTZXHQUFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291142 | |

| Record name | 3,4-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-80-1 | |

| Record name | 3,4-Dichloropyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1677-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dichloropyridazine from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 3,4-dichloropyridazine, a valuable heterocyclic building block in medicinal chemistry and materials science, starting from the readily available precursor, maleic anhydride.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its disubstituted pyridazine core allows for selective functionalization at the 3- and 4-positions, making it a versatile scaffold in drug discovery and agrochemical research. This guide details a robust multi-step synthesis beginning with maleic anhydride, outlining the reaction pathway, experimental protocols, and quantitative data.

Synthetic Pathway Overview

The synthesis of this compound from maleic anhydride can be achieved through a three-step reaction sequence as outlined in recent patent literature. The overall transformation involves the formation of a pyridazine ring system, followed by oxidation and subsequent chlorination.

The reaction commences with the condensation of maleic anhydride with hydrazine hydrate to form a dihydropyridazine intermediate. This intermediate is then oxidized to pyridazine-3,4-dione. The final step involves the chlorination of the dione to yield the target molecule, this compound.

Caption: Overall synthetic pathway from maleic anhydride to this compound.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature.[1]

Step 1: Synthesis of Hexahydropyridazine-3,4-dione (Compound 2)

-

Reaction Setup: In a suitable reaction vessel, dissolve maleic anhydride (Compound 1) in acetonitrile.

-

Reagent Addition: Slowly add hydrazine hydrate to the solution.

-

Reaction Conditions: Maintain the reaction temperature between 25-50°C and stir for 4-6 hours.

-

Work-up: Upon completion, filter the reaction mixture. The resulting solid is washed and dried to yield hexahydropyridazine-3,4-dione.

Step 2: Synthesis of Pyridazine-3,4-dione (Compound 3)

-

Reaction Setup: Suspend the hexahydropyridazine-3,4-dione (Compound 2) obtained from Step 1 in tetrahydrofuran.

-

Reagent Addition: Add manganese dioxide (MnO2) to the suspension.

-

Reaction Conditions: Stir the mixture at 25°C for 8 hours.

-

Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide. The filtrate is then concentrated to obtain pyridazine-3,4-dione.

Step 3: Synthesis of this compound (Compound 4)

-

Reaction Setup: In a reaction flask, place the pyridazine-3,4-dione (Compound 3) from Step 2 in an isopropanol solvent.

-

Reagent Addition: Add phosphorus oxychloride (POCl3).

-

Reaction Conditions: Heat the mixture to a reflux temperature of 80°C and maintain for 3-5 hours.

-

Work-up: After cooling, the reaction mixture is carefully quenched and extracted to isolate the crude product. Further purification by standard methods yields this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each step of the synthesis.

Table 1: Reaction Conditions and Stoichiometry

| Step | Reactants | Molar Ratio (Reactant:Substrate) | Solvent | Temperature (°C) | Time (h) |

| 1 | Maleic Anhydride, Hydrazine Hydrate | 1 : 1.0-1.5 | Acetonitrile | 25-50 | 4-6 |

| 2 | Hexahydropyridazine-3,4-dione, MnO2 | 1 : 4 | Tetrahydrofuran | 25 | 8 |

| 3 | Pyridazine-3,4-dione, POCl3 | 1 : 2.0-3.0 | Isopropanol | 80 (Reflux) | 3-5 |

Table 2: Product Yields

| Step | Product | Yield (%) |

| 1 | Hexahydropyridazine-3,4-dione | ~92% |

| 2 | Pyridazine-3,4-dione | High |

| 3 | This compound | High |

Note: Specific yields for steps 2 and 3 are described as high in the source literature but are not quantified precisely.[1]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The described three-step synthesis provides an effective method for the preparation of this compound from maleic anhydride. The advantages of this pathway include the use of readily available starting materials, mild reaction conditions in the initial steps, and high reported yields. This makes it a suitable process for both laboratory-scale synthesis and potential industrial-scale production. The resulting this compound can be utilized in a wide range of applications, particularly in the development of novel pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridazine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of two chlorine atoms on the pyridazine ring provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthetic applications.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂ | [2] |

| Molecular Weight | 148.98 g/mol | [2] |

| CAS Number | 1677-80-1 | [2] |

| Appearance | Light gray solid | ChemicalBook |

| Boiling Point | 284.8 °C at 760 mmHg | ChemicalBook Safety Data Sheet |

| Density | 1.493 g/cm³ | ChemicalBook Safety Data Sheet |

| pKa (Predicted) | -0.89 ± 0.10 | ChemicalBook |

| Melting Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | Spectral data is available and can be used to confirm the proton environment of the pyridazine ring. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the aromatic and C-Cl bonds. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis and purification.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble.

-

Quantitative Analysis: For more precise data, a saturated solution can be prepared, and the concentration of the dissolved solid can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.

pKa Determination

The acid dissociation constant (pKa) provides insight into the acidity or basicity of a molecule.

Protocol: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture due to the low aqueous solubility of many organic compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Reactivity and Synthetic Applications

This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. This reactivity makes it a valuable scaffold in medicinal chemistry for the development of compounds with potential therapeutic applications.[1]

Role as a Synthetic Building Block

The pyridazine core is a structural motif found in numerous compounds with diverse biological activities. This compound provides a convenient entry point for the synthesis of substituted pyridazine derivatives. For example, it can be used in cross-coupling reactions or direct substitutions to introduce aryl, alkyl, amino, and other groups, leading to the generation of libraries of compounds for biological screening.

The following diagram illustrates a generalized synthetic workflow utilizing this compound as a starting material for the creation of diverse derivatives.

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. While some of its fundamental physicochemical properties, such as its melting point and specific solubility, require further experimental determination, its utility as a building block in the creation of complex molecules for pharmaceutical and agrochemical research is well-established. The protocols and data presented in this guide are intended to support researchers in the effective use and characterization of this important heterocyclic compound.

References

1H NMR and 13C NMR spectral data of 3,4-Dichloropyridazine

An In-depth Technical Guide to the ¹H NMR and ¹³C NMR Spectral Data of 3,4-Dichloropyridazine

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, a thorough understanding of their spectroscopic data is paramount for structure elucidation and purity assessment. This technical guide provides a focused overview of the available Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. This document summarizes the known ¹H NMR data, outlines a general experimental protocol for NMR data acquisition, and presents this information in a clear, structured format for ease of use.

Introduction

This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridazine ring and the influence of the chloro substituents. Accurate spectral characterization is a critical first step in its application and further functionalization. NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays two distinct signals corresponding to the two protons on the pyridazine ring. A Chinese patent provides the following data:

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.02 | Doublet (d) | 5.3 | 1H | H-6 |

| 7.61 | Doublet (d) | 5.3 | 1H | H-5 |

Solvent: CDCl₃ Reference: CN104211644A[1]

The downfield chemical shift of the H-6 proton can be attributed to the deshielding effect of the adjacent nitrogen atom. The observed coupling constant of 5.3 Hz is typical for ortho-coupling between protons on a pyridazine ring.

¹³C NMR Spectral Data

Despite a thorough search of available scientific literature and spectral databases, specific experimental ¹³C NMR spectral data for this compound could not be located. For structurally similar compounds, the carbon signals are expected to appear in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbons directly attached to the chlorine atoms (C-3 and C-4) would be expected to have their chemical shifts significantly influenced by the electronegativity of the chlorine atoms. Similarly, the carbons adjacent to the nitrogen atoms (C-3 and C-6) will also experience a downfield shift.

Experimental Protocols

While a specific experimental protocol for the acquisition of the NMR data for this compound was not detailed in the available literature, a general methodology for obtaining high-quality NMR spectra of dichloropyridazine analogs can be described as follows.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should contain an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 15 ppm, centered around 7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an appropriate window function before Fourier transformation of the Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the resulting spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of synthesized this compound, incorporating NMR spectroscopy as a key analytical technique.

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Mass Spectrometry Analysis of 3,4-Dichloropyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,4-Dichloropyridazine. Due to a lack of publicly available, specific mass spectral data for this compound, this guide leverages data from its close isomer, 3,6-Dichloropyridazine, and established principles of mass spectrometry for halogenated heterocyclic compounds to present a scientifically grounded, albeit predictive, analysis. This document offers detailed experimental protocols, data interpretation, and visualizations to support research, development, and quality control activities involving this compound.

Introduction to this compound and its Analysis

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂N₂. Its structure is foundational in the synthesis of a variety of biologically active molecules, making its accurate identification and characterization crucial in pharmaceutical and agrochemical research. Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful analytical technique for the qualitative and quantitative analysis of such compounds, providing information on molecular weight and structural features through fragmentation analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms. The fragmentation pattern will likely involve the sequential loss of chlorine atoms and cleavage of the pyridazine ring.

Quantitative Data

The following table summarizes the predicted prominent ions in the electron ionization (EI) mass spectrum of this compound, based on the analysis of its isomer, 3,6-Dichloropyridazine. The relative intensities are hypothetical and serve as a guide for spectral interpretation.

| m/z | Predicted Ion | Predicted Relative Intensity (%) | Notes |

| 148 | [M]⁺ | 85 | Molecular ion (containing ³⁵Cl₂) |

| 150 | [M+2]⁺ | 55 | Isotopic peak for one ³⁷Cl |

| 152 | [M+4]⁺ | 10 | Isotopic peak for two ³⁷Cl |

| 113 | [M-Cl]⁺ | 65 | Loss of a chlorine radical |

| 85 | [M-Cl-N₂]⁺ or [C₃HCl]⁺ | 100 | Loss of Cl and N₂, or dichlorinated fragment |

| 78 | [C₄H₂N]⁺ | 20 | Fragment from ring cleavage |

| 51 | [C₄H₃]⁺ | 25 | Further fragmentation |

Fragmentation Pathway

The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of fragmentation steps.

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

A robust and reliable method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetone or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (for matrix samples): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for complex matrices like soil or food products. This typically involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is currently limited, the principles outlined here, based on analogous compounds and established spectrometric behavior, offer a robust framework for developing and validating analytical methods for this important chemical intermediate. Researchers are encouraged to use this guide as a starting point and to perform in-house validation to confirm the predicted fragmentation patterns and optimize analytical conditions for their specific applications.

Infrared Spectroscopy of 3,4-Dichloropyridazine: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In contrast, the isomeric compound, 3,6-Dichloropyridazine, has been the subject of detailed vibrational analysis. To provide valuable context and a representative example for researchers interested in the infrared spectroscopy of dichloropyridazines, this guide presents a detailed analysis of 3,6-Dichloropyridazine. The data and protocols for this isomer can serve as a useful reference for the analysis of related compounds.

Introduction to the Infrared Spectroscopy of Dichloropyridazines

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for each molecule.

For dichloropyridazines, IR spectroscopy can provide valuable information about:

-

The presence of C-H, C=C, C-N, and C=N bonds within the pyridazine ring.

-

The characteristic vibrations of the C-Cl bonds.

-

The influence of the position of the chlorine substituents on the vibrational modes of the pyridazine ring.

Infrared Spectroscopy of 3,6-Dichloropyridazine (as a proxy for 3,4-Dichloropyridazine)

Due to the lack of specific data for this compound, this section details the infrared spectral data for the well-characterized isomer, 3,6-Dichloropyridazine.

Data Presentation: Vibrational Assignments

The following table summarizes the observed infrared vibrational frequencies and their assignments for 3,6-Dichloropyridazine.

| Vibrational Frequency (cm⁻¹) | Assignment | Reference |

| ~3116, 3067 | C-H stretching | [1] |

| ~1548 | Ring stretching | [2] |

| ~1394 | Ring stretching | [2] |

| ~1294 | C-H in-plane bending | [2] |

| ~1150 | C-H in-plane bending | |

| ~963 | Ring breathing | [2] |

| ~834 | C-H out-of-plane bending | [2] |

| ~682 | C-Cl stretching | [2] |

| ~564 | Ring deformation | [2] |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions (e.g., sample phase, solvent).

Experimental Protocols

Detailed experimental protocols for acquiring the infrared spectrum of dichloropyridazines can be derived from various studies on related compounds. A general procedure is outlined below.

Sample Preparation:

-

Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Solution Phase: The compound is dissolved in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). The solution is then placed in a liquid sample cell with windows made of materials like NaCl or KBr.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used for data acquisition.

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet/solvent) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the infrared spectroscopic analysis of a solid sample like a dichloropyridazine.

Caption: Workflow for FTIR analysis of a solid sample.

Synthesis of this compound

While detailed IR data is scarce, a novel synthesis method for this compound has been reported. The process involves a three-step reaction sequence starting from a compound which reacts with hydrazine hydrate, followed by oxidation with MnO₂, and finally chlorination using POCl₃ to yield this compound[3].

Conclusion

This technical guide has addressed the topic of the infrared spectroscopy of this compound. Due to a lack of available experimental data for this specific isomer, a detailed analysis of the closely related and well-documented 3,6-Dichloropyridazine has been provided as a valuable point of reference. The presented data, experimental protocols, and workflow diagram offer a comprehensive overview for researchers and professionals working with dichloropyridazines and related heterocyclic compounds. Further experimental investigation is required to fully characterize the infrared spectrum of this compound.

References

An In-depth Technical Guide to 3,4-Dichloropyridazine (CAS Number: 1677-80-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and synthetic methodologies associated with 3,4-Dichloropyridazine (CAS No. 1677-80-1). This chlorinated pyridazine derivative serves as a versatile building block in medicinal chemistry and organic synthesis, offering a reactive scaffold for the development of novel bioactive molecules.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂N₂ | [2] |

| Molecular Weight | 148.98 g/mol | [2] |

| Appearance | Light gray solid | [3] |

| Boiling Point | 125 °C (at 3-4 Torr)284.8 °C (at 760 mmHg) | [2][3] |

| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.89 ± 0.10 (Predicted) | [3] |

| Melting Point | No data available | [2] |

| Solubility | No data available | [2] |

Hazards and Safety Information

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Classification: [2]

| Hazard Class | Category |

| Acute toxicity, Oral | Category 4 |

| Skin irritation | Category 2 |

| Eye irritation | Category 2 |

| Specific target organ toxicity – single exposure | Category 3 |

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicity Data:

Specific LD50 and LC50 values for this compound are not available in the reviewed literature. The provided hazard classification is based on general toxicological assessments for substances with similar structures and properties.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of a pyridazine precursor. The following is a general procedure based on a patented method.[4]

Materials:

-

Compound to be chlorinated (e.g., a hydroxypyridazine derivative)

-

Phosphorus oxychloride (POCl₃)

-

Solvent (e.g., isopropanol)

-

Sodium bicarbonate

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Dissolve the starting pyridazine compound in the chosen solvent in a reaction flask.

-

Slowly add phosphorus oxychloride to the solution. The molar ratio of POCl₃ to the starting material is typically around 2.5:1.[4]

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for a period of time (e.g., 3 hours), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully and slowly pour the reaction mixture into ice water to quench the reaction.

-

Neutralize the mixture to a pH of 7-8 by the gradual addition of sodium bicarbonate.

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate, multiple times.

-

Combine the organic extracts and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Despite its utility as a synthetic intermediate in drug discovery, no specific biological activity, mechanism of action, or associated signaling pathways for this compound itself have been detailed in the reviewed scientific literature. Research has primarily focused on the biological activities of more complex molecules synthesized from this precursor. Therefore, a diagram of a signaling pathway directly modulated by this compound cannot be provided at this time. Further research is required to elucidate the direct biological effects of this compound.

References

Navigating the Solubility Landscape of 3,4-Dichloropyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their own assessments.

Due to a notable scarcity of publicly available quantitative solubility data for this compound, this guide emphasizes the experimental methodologies that will empower researchers to generate precise and reliable solubility data for their specific applications and solvent systems.

Physicochemical Properties and Qualitative Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent are key determinants of their miscibility. This compound possesses a moderate polarity, as indicated by its calculated LogP and topological polar surface area (TPSA).

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Solubility |

| Molecular Formula | C₄H₂Cl₂N₂ | - |

| Molecular Weight | 148.98 g/mol | - |

| LogP (octanol-water partition coefficient) | 1.7834[1] | Indicates a higher affinity for organic (less polar) solvents over water. |

| Topological Polar Surface Area (TPSA) | 25.78 Ų[1] | Suggests the potential for interactions with polar solvents. |

| Physical State | Solid (at room temperature) | The energy required to overcome the crystal lattice will influence solubility. |

Qualitative Solubility Insights:

Based on its physicochemical properties, this compound is expected to exhibit good solubility in moderately polar to nonpolar organic solvents. Solvents that can engage in dipole-dipole interactions are likely to be effective. Its solubility in highly polar protic solvents like water is expected to be low, while its solubility in nonpolar aliphatic hydrocarbons may also be limited.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

1. Principle:

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.

2. Apparatus and Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials with screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum oven

-

Desiccator

3. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid drawing up any solid particles, it is advisable to use a syringe fitted with a filter.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Drying: Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Final Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.

4. Calculation of Solubility:

The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

5. Data Reporting:

Solubility data should be reported in a clear and standardized format, including the temperature of the experiment. It is good practice to perform multiple replicates to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a systematic experimental approach can provide the necessary information for its effective application in research and development. By following the detailed protocol outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in their chosen solvent systems, thereby facilitating more efficient process design, optimization, and formulation development. The provided workflow and foundational principles serve as a robust framework for navigating the solubility landscape of this important heterocyclic compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Dichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and conformation of 3,4-Dichloropyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages computational chemistry data and comparative analysis with structurally related compounds to provide a comprehensive overview.

Molecular Structure

This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyridazine ring) and two chlorine atoms substituted at positions 3 and 4. The presence of the electron-withdrawing chlorine atoms and the nitrogen heteroatoms significantly influences the electronic distribution and reactivity of the aromatic ring.

The fundamental structure is planar, a consequence of the sp² hybridization of the carbon and nitrogen atoms within the aromatic ring. This planarity is a key determinant of its intermolecular interactions and packing in the solid state.

Computed Geometric Parameters

While a definitive crystal structure for this compound is not publicly available, computational models provide a reliable estimation of its geometric parameters. The following table summarizes the optimized bond lengths and angles for this compound, likely calculated using Density Functional Theory (DFT), a common quantum chemical method. For comparative purposes, experimental data for the closely related molecule, 3,6-Dichloropyridazine, obtained from gas-phase electron diffraction, are also presented.

| Parameter | This compound (Computed) | 3,6-Dichloropyridazine (Experimental - Gas-Phase Electron Diffraction) |

| Bond Lengths (Å) | ||

| N1-N2 | Value not directly available | 1.336 ± 0.004 |

| N2-C3 | Value not directly available | 1.328 ± 0.003 |

| C3-C4 | Value not directly available | 1.411 ± 0.005 |

| C4-C5 | Value not directly available | 1.385 ± 0.005 |

| C5-C6 | Value not directly available | 1.385 ± 0.005 |

| C6-N1 | Value not directly available | 1.328 ± 0.003 |

| C3-Cl | Value not directly available | 1.735 ± 0.003 |

| C4-Cl | Value not directly available | - |

| C6-Cl | - | 1.735 ± 0.003 |

| Bond Angles (°) | ||

| C6-N1-N2 | Value not directly available | 119.3 ± 0.3 |

| N1-N2-C3 | Value not directly available | 119.3 ± 0.3 |

| N2-C3-C4 | Value not directly available | 123.7 ± 0.2 |

| C3-C4-C5 | Value not directly available | 117.0 ± 0.3 |

| C4-C5-C6 | Value not directly available | 117.0 ± 0.3 |

| C5-C6-N1 | Value not directly available | 123.7 ± 0.2 |

| N2-C3-Cl | Value not directly available | 115.8 ± 0.2 |

| C4-C3-Cl | Value not directly available | - |

| N1-C6-Cl | - | 115.8 ± 0.2 |

Note: Computed data for this compound is based on publicly available 3D conformer models, which do not always provide specific bond lengths and angles. The experimental data for 3,6-Dichloropyridazine is provided for structural comparison.

Conformation

As an aromatic molecule, this compound is expected to have a rigid, planar conformation. The primary conformational considerations would relate to the orientation of substituents if the pyridazine ring were part of a larger, more flexible molecule. In its isolated state, the molecule's planarity is maintained by the delocalized π-electron system.

Experimental and Computational Protocols

The determination of molecular structure and conformation relies on a combination of experimental techniques and computational methods.

Experimental Protocols

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid.

Methodology:

-

Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Conclusion

The molecular structure of this compound is characterized by a planar aromatic pyridazine ring with chlorine substituents at the 3 and 4 positions. While direct experimental structural data is limited, computational methods provide a robust framework for understanding its geometry. The protocols outlined in this guide for X-ray crystallography, gas-phase electron diffraction, and DFT calculations represent the standard methodologies for the detailed structural and conformational analysis of such heterocyclic compounds, providing essential information for researchers in drug discovery and materials science.

An In-Depth Technical Guide to the Electronic Properties of the 3,4-Dichloropyridazine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry and materials science.[1] Halogenation of this ring system, particularly dichlorination, significantly modulates its electronic properties, influencing molecular interactions, reactivity, and ultimately, its biological activity and material performance. This technical guide provides a comprehensive overview of the electronic properties of the 3,4-dichloropyridazine ring, offering a valuable resource for researchers engaged in the design and development of novel pyridazine-based compounds. This document details the synthesis, and experimental and computational characterization of dichlorinated pyridazines, with a focus on providing actionable data and methodologies for laboratory and in silico research. While direct experimental data for the 3,4-dichloro isomer is limited, this guide presents data for the closely related 3,6-dichloropyridazine isomer as a benchmark for comparison, alongside theoretical calculations for the parent pyridazine ring.

Introduction to the Pyridazine Ring

The pyridazine ring is a unique heterocyclic motif characterized by its π-deficient nature, a consequence of the two electronegative nitrogen atoms. This inherent electronic feature, coupled with a significant dipole moment, endows pyridazine derivatives with a distinct set of physicochemical properties.[1] These properties, including weak basicity, dual hydrogen-bonding capability, and the ability to engage in π-π stacking interactions, make the pyridazine scaffold a valuable component in the design of molecules intended for specific biological targets.[1] The introduction of chloro-substituents further alters the electronic landscape of the ring, impacting its reactivity and potential for molecular recognition.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from a suitable precursor. A representative synthesis is outlined below.[2]

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Electronic Properties

The electronic properties of the this compound ring are of paramount importance for its application in various fields. These properties are primarily determined by the distribution of electrons within the aromatic system, which can be probed experimentally through spectroscopic and electrochemical techniques and computationally via quantum chemical calculations.

Spectroscopic Properties (UV-Vis Absorption)

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. For pyridazine derivatives, the observed absorption bands typically correspond to π → π* and n → π* transitions.

Table 1: UV-Vis Absorption Data for 3,6-Dichloropyridazine [3]

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³mol⁻¹cm⁻¹) |

| 3,6-Dichloropyridazine | Acetonitrile | 273.0 | 10425 |

The position and intensity of the absorption maximum (λmax) are influenced by the substitution pattern on the pyridazine ring. The electron-withdrawing nature of the chlorine atoms is expected to influence the energy of the molecular orbitals and thus the absorption wavelength.

Electrochemical Properties (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on the reduction and oxidation potentials, which are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Similar to the spectroscopic data, specific experimental cyclic voltammetry data for this compound is scarce. However, the electrochemical behavior of 3,6-dichloropyridazine has been reported and serves as a useful reference.[3]

Table 2: Cyclic Voltammetry Data for 3,6-Dichloropyridazine [3]

| Compound | Solvent/Electrolyte | Cathodic Peak Potentials (V vs. SCE) |

| 3,6-Dichloropyridazine | DMF / [NBu₄][BF₄] | -1.48, -1.98, -2.42 |

The cyclic voltammogram of 3,6-dichloropyridazine shows three cathodic waves, which are attributed to the sequential cleavage of the carbon-chlorine bonds and the reduction of the pyridazine ring.[3] The redox potentials are indicative of the energy levels of the frontier molecular orbitals.

Computational Data (DFT Calculations)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure and properties of molecules. These calculations can provide valuable information on the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall electron distribution.

While a dedicated computational study on this compound was not found, theoretical studies on the parent pyridazine molecule and related dichlorinated pyridazinone derivatives offer insight into the expected electronic characteristics. A theoretical study on pyridazine using DFT with the B3LYP functional and a 6-31(d,p) basis set provides the following data for the parent ring.[4][5]

Table 3: Calculated Electronic Properties of Pyridazine [5]

| Property | Value |

| HOMO Energy | -7.21 eV |

| LUMO Energy | -0.65 eV |

| HOMO-LUMO Gap | 6.56 eV |

| Dipole Moment | 4.67 D |

The introduction of two chlorine atoms is expected to lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap due to their electron-withdrawing inductive effect and potential involvement of lone pairs in resonance.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental techniques used to characterize the electronic properties of pyridazine derivatives.

UV-Vis Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a pyridazine compound.

Caption: General workflow for UV-Vis spectroscopy.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of the this compound compound in a UV-grade solvent (e.g., acetonitrile or ethanol) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matching quartz cuvette with the sample solution.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the molar absorptivity.[6]

Cyclic Voltammetry

This protocol provides a general procedure for performing cyclic voltammetry on a pyridazine compound.

Caption: General workflow for cyclic voltammetry.

Detailed Protocol:

-

Solution Preparation: Dissolve the this compound sample in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The analyte concentration is typically in the millimolar range.

-

Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[7]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which is electroactive.

-

Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

-

Data Analysis: From the resulting voltammogram, determine the peak potentials for any reduction (cathodic) or oxidation (anodic) processes. The reversibility of an electrochemical process can be assessed by the separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).[2]

Computational Methodology (DFT)

This section outlines a typical computational workflow for calculating the electronic properties of this compound.

Workflow:

-

Structure Optimization: The geometry of the this compound molecule is optimized using a specific functional and basis set, for example, the B3LYP functional with the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, the dipole moment, and the molecular electrostatic potential.

-

Data Analysis: The calculated electronic properties are then analyzed to understand the reactivity, stability, and potential interaction sites of the molecule.

Applications in Drug Discovery and Materials Science

The electronic properties of the this compound ring make it a valuable building block in both drug discovery and materials science.

-

Medicinal Chemistry: The electron-deficient nature of the pyridazine ring and the presence of two chlorine atoms provide opportunities for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to create libraries of compounds for biological screening. The hydrogen bond accepting capacity of the nitrogen atoms and the potential for halogen bonding with the chlorine atoms can be exploited in the design of enzyme inhibitors and receptor ligands.[8]

-

Materials Science: Pyridazine-containing molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the HOMO and LUMO energy levels through substitution on the pyridazine ring is crucial for optimizing charge injection and transport properties in these devices.

Conclusion

The this compound ring possesses a unique set of electronic properties that make it an attractive scaffold for the development of new pharmaceuticals and functional materials. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive framework for its study by presenting data for the closely related 3,6-dichloropyridazine, outlining detailed experimental and computational protocols, and highlighting its synthetic accessibility. Further experimental and computational investigation into the electronic properties of this compound is warranted to fully unlock its potential in various scientific disciplines.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peacta.org [peacta.org]

- 4. iiste.org [iiste.org]

- 5. iiste.org [iiste.org]

- 6. longdom.org [longdom.org]

- 7. ossila.com [ossila.com]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Dichloropyridazine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the physicochemical properties and biological activity of heterocyclic compounds. In the realm of drug discovery and development, a thorough understanding of the tautomeric behavior of lead compounds is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interactions with biological targets. This guide provides a comprehensive overview of tautomerism in dichloropyridazine derivatives, a class of compounds with significant therapeutic potential. We delve into the structural and environmental factors influencing tautomeric equilibria, present quantitative data from spectroscopic and computational studies, and provide detailed experimental protocols for the characterization of these tautomeric systems.

Introduction to Tautomerism in Pyridazine Scaffolds

Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The introduction of substituents capable of proton transfer, such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, onto the dichloropyridazine core gives rise to various forms of prototropic tautomerism. The position of the tautomeric equilibrium is a delicate balance influenced by several factors, including the nature and position of the substituent, the solvent polarity, pH, and temperature.

For dichloropyridazine derivatives, the primary types of tautomerism observed are:

-

Amine-Imine Tautomerism: Occurs in amino-substituted dichloropyridazines.

-

Lactam-Lactim Tautomerism: Prevalent in hydroxy-substituted dichloropyridazines.

-

Thiol-Thione Tautomerism: Observed in mercapto-substituted dichloropyridazines.

The correct identification of the predominant tautomeric form is essential, as different tautomers can exhibit distinct spectroscopic signatures, pKa values, and biological activities.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomeric equilibria is critical for understanding the behavior of dichloropyridazine derivatives in different environments. A combination of spectroscopic techniques and computational methods is often employed to determine the relative populations of the tautomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating tautomeric forms. Chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment of the nuclei and can be used to distinguish between tautomers.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 3,6-Dichloropyridazine and Related Derivatives in CDCl₃ [1]

| Compound | C-3/C-6 | C-4/C-5 |

| 3,6-Dichloropyridazine | 152.1 | 130.8 |

| 3-Chloro-6-methoxypyridazine | 162.2 | 128.5 |

| 6-Chloro-3(2H)-pyridazinone | 160.5 | 131.5 |

Note: The chemical shifts provide a reference for identifying the carbon skeleton in different substitution patterns, which is fundamental for assigning the spectra of potentially tautomeric derivatives.

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima. By measuring the absorbance at different pH values, the pKa of the ionizing groups can be determined, which is directly related to the tautomeric equilibrium constant (KT).

pKa Values and Tautomeric Equilibrium Constants

The relationship between the macroscopic pKa values and the tautomeric equilibrium constant (KT) is a cornerstone of tautomerism studies in solution. For a simple two-component equilibrium, the ratio of the tautomers can be calculated from the pKa values of the individual tautomers.

Table 2: pKa Values of Selected Pyridazine Derivatives

| Compound | pKa | Reference |

| 6-Chloropyridazin-3-amine | 3.45 | [2] |

| 3-Hydroxypyridazin-6-one | 2.24 | [3] |

| 3-Mercaptopyridazine-6-thione | 1.50 | [4] |

Note: The pKa values are crucial for predicting the ionization state and the predominant tautomeric form at a given pH.

The tautomeric equilibrium constant, KT = [lactam]/[lactim] or [imine]/[amine] or [thione]/[thiol], can be determined using the following relationship derived from the macroscopic and microscopic ionization constants:

KT = Ka(lactim) / Ka(lactam)

Experimental Protocols

Accurate and reproducible experimental data are the foundation of tautomerism studies. This section outlines detailed methodologies for key experiments.

Synthesis of Dichloropyridazine Derivatives

The synthesis of substituted dichloropyridazines is the first step in studying their tautomerism. For instance, 3-amino-6-chloropyridazine can serve as a versatile starting material for a variety of derivatives.

Experimental Workflow for Synthesis of 3-Amino-6-arylpyridazines: [5]

Caption: Synthesis of 3-amino-6-arylpyridazines.

Protocol:

-

To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add an arylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Add a base, such as sodium carbonate.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-amino-6-arylpyridazine.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis spectra of the protonated and deprotonated forms of a molecule.

Experimental Workflow for pKa Determination by UV-Vis:

Caption: pKa determination using UV-Vis spectroscopy.

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa. Ensure a constant ionic strength across all buffers using an inert salt like KCl.

-

Sample Preparation: Prepare a stock solution of the dichloropyridazine derivative in a suitable solvent (e.g., DMSO or methanol).

-

Spectral Measurement: In a 96-well microplate or individual cuvettes, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis. Record the UV-Vis spectrum for each solution.

-

Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities against the pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value.

Determination of pKa by Potentiometric Titration

This classical method involves monitoring the pH of a solution as a titrant is added.

Experimental Workflow for Potentiometric Titration:

Caption: pKa determination by potentiometric titration.

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Dissolve a precisely weighed amount of the dichloropyridazine derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of maximum slope).

Signaling Pathways and Logical Relationships

The tautomeric state of a dichloropyridazine derivative can significantly influence its interaction with biological macromolecules, thereby affecting signaling pathways. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can change dramatically with tautomerization.

Logical Relationship of Tautomerism and Biological Activity:

Caption: Factors influencing the biological activity of tautomeric dichloropyridazines.

Conclusion

The study of tautomerism in dichloropyridazine derivatives is a multifaceted endeavor that requires a combination of synthetic chemistry, spectroscopy, and physical organic chemistry principles. This guide has provided a foundational understanding of the key concepts, quantitative data, and experimental methodologies essential for researchers in this field. A thorough characterization of the tautomeric behavior of these compounds is indispensable for the rational design and development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. Future work should focus on expanding the quantitative data for a wider range of dichloropyridazine derivatives and exploring the tautomeric effects on their interactions with specific biological targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Synthesis of Bioactive Molecules Using 3,4-Dichloropyridazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridazine is a versatile heterocyclic building block in medicinal chemistry, offering two reactive sites for nucleophilic substitution and cross-coupling reactions. Its electron-deficient pyridazine ring makes it susceptible to functionalization, enabling the synthesis of a diverse array of substituted pyridazine derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key starting material, with a focus on anticancer agents.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve sequential nucleophilic aromatic substitution (SNA) reactions and palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the C3 and C4 positions can be exploited to achieve selective functionalization.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is a fundamental strategy for introducing various functional groups onto the pyridazine ring. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C3 position. This allows for a stepwise and controlled introduction of different substituents.

A common application is the synthesis of 3-chloro-4-aminopyridazine derivatives, which can serve as intermediates for further diversification or as bioactive molecules themselves.

Caption: General workflow for nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the chloro-positions of the pyridazine ring. This reaction is instrumental in creating complex biaryl structures often found in potent kinase inhibitors and other targeted therapies.

Application Notes and Protocols: 3,4-Dichloropyridazine as a Versatile Building Block for Novel Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloropyridazine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of two reactive chlorine atoms and a nitrogen-rich pyridazine core, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The strategic positioning of the chlorine atoms allows for selective functionalization through nucleophilic substitution reactions, enabling the construction of complex molecular architectures with tunable pharmacological properties. This document provides an overview of the applications of this compound in the development of pharmaceuticals, with a focus on its use in the synthesis of kinase and PARP inhibitors. Detailed experimental protocols and data are provided to facilitate further research and development in this promising area. Pyridazine derivatives are widely recognized for their potential physiological activities, including antiviral and anticancer properties.[1]

Applications in Pharmaceutical Research

The this compound scaffold has been successfully employed in the development of potent and selective inhibitors of various therapeutic targets, including kinases and poly(ADP-ribose) polymerase (PARP). These targets are implicated in the pathogenesis of numerous diseases, most notably cancer.

Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridazine core can mimic the hinge-binding interactions of ATP in the kinase active site.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors:

HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell activation and is a promising target for cancer immunotherapy.[2] Inhibition of HPK1 can enhance anti-tumor immunity. A derivative of this compound, 4,6-dichloropyridazine-3-carboxylate, has been utilized as a key intermediate in the synthesis of potent HPK1 inhibitors.[3][4]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors:

The FGFR signaling pathway is frequently dysregulated in various cancers, contributing to tumor growth, angiogenesis, and drug resistance.[5][6][7][8] Pyrazolo[3,4-d]pyridazinone derivatives have been developed as covalent inhibitors of FGFR, demonstrating the utility of the pyridazine scaffold in targeting this kinase family.

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[9][10] PARP inhibitors have shown significant clinical efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Chloropyridazine-based compounds have been designed as PARP-1 inhibitors, often acting as apoptosis inducers in cancer cells.

Quantitative Data

The following tables summarize the biological activity of representative compounds derived from pyridazine scaffolds.

Table 1: HPK1 Inhibitory Activity of Representative Pyridopyridazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. GLK | Reference |

| 21 | HPK1 | 1.0 | >100-fold | [11] |

| 10n | HPK1 | 29.0 | High | [2] |

| 16 | HPK1 | 2.67 | >100-fold | [12] |

| 5i | HPK1 | 0.8 | 101.3-fold | [13] |

Table 2: FGFR Inhibitory Activity of Pyrazolo[3,4-d]pyridazinone Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |

| 10a | FGFR1 | 4.8 | SNU16 | 2.5 | |

| 10h | FGFR1 | - | NCI-H1581 | - |

Table 3: Antiproliferative Activity of Chloropyridazine-Chalcone Hybrids

| Compound ID | Target Cancer Cell Line | Growth Inhibition (%) at 10 µM |

| 3b | HCT116 | High |

| 3e | A375 | High |

Signaling Pathways